Tenatoprazole

intragastric pH monitoring nocturnal acid breakthrough pharmacodynamics

Tenatoprazole is the only imidazopyridine-based proton pump inhibitor delivering a 7-fold longer plasma half-life (7–8 h) vs. benzimidazole PPIs (0.5–1.5 h), uniquely sustaining intragastric pH >4 during nocturnal acid breakthrough (NAB) where conventional PPIs fail. Head-to-head trials confirm superior nighttime pH control (median 4.7 vs. 3.6 for esomeprazole). Its dual CYP2C19/CYP3A4 metabolic pathway enables advanced pharmacogenomic studies. Procure Tenatoprazole for definitive sustained acid suppression research.

Molecular Formula C16H18N4O3S
Molecular Weight 346.4 g/mol
CAS No. 113712-98-4
Cat. No. B1683002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenatoprazole
CAS113712-98-4
Synonyms5-methoxy-2-(((4-methoxy-3,5-dimethylpyrid-2-yl)methyl)sulfinyl)-1H-imidazo(4,5-b)pyridine
5-methyl-2((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl-imidazo(4,5-b)pyridine
Tenatoprazole
TU 199
TU-199
TU199
Molecular FormulaC16H18N4O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC
InChIInChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)
InChIKeyZBFDAUIVDSSISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenatoprazole (CAS 113712-98-4): A Long-Half-Life Imidazopyridine PPI for Sustained Acid Suppression Research


Tenatoprazole (TU-199) is an investigational proton pump inhibitor (PPI) distinguished by an imidazopyridine backbone rather than the benzimidazole nucleus common to omeprazole, lansoprazole, pantoprazole, and rabeprazole [1]. This structural difference confers a plasma elimination half-life approximately seven-fold longer than conventional PPIs—measured at 4.8 to 7.7 hours compared to 0.5–1.5 hours for most benzimidazole PPIs—translating to extended pharmacodynamic action [2]. The compound inhibits gastric H⁺/K⁺-ATPase with an IC₅₀ of 6.2 μM against the hog gastric enzyme and functions as an acid-activated prodrug that converts to the active sulfenamide form in parietal cell canaliculi [3].

Why Tenatoprazole Cannot Be Functionally Interchanged with Benzimidazole PPIs


Benzimidazole PPIs (omeprazole, lansoprazole, pantoprazole, rabeprazole) share a common pyridinyl-methyl-sulfinyl-benzimidazole scaffold and exhibit plasma half-lives of 0.5–1.5 hours, which limits their ability to maintain intragastric pH above 4 during nocturnal periods—a clinical phenomenon termed nocturnal acid breakthrough (NAB) [1]. Tenatoprazole's imidazopyridine core structure fundamentally alters its pharmacokinetic profile, producing a 7-fold longer half-life (7–8 hours) that sustains acid suppression across the full 24-hour dosing interval and particularly addresses NAB where benzimidazole PPIs consistently fail [2]. Substitution of tenatoprazole with any benzimidazole PPI in research protocols studying sustained acid suppression or NAB would introduce a confounding variable that invalidates comparative interpretation [3].

Tenatoprazole Quantitative Differentiation Evidence vs. Esomeprazole and Other PPIs


Superior Nocturnal Acid Suppression: Tenatoprazole 40 mg vs. Esomeprazole 40 mg

In a randomized, three-period crossover study of 18 healthy H. pylori-negative volunteers receiving 7 days of once-daily dosing, tenatoprazole 40 mg achieved significantly better nighttime gastric pH control than esomeprazole 40 mg [1]. The difference was most pronounced nocturnally, where esomeprazole's effect diminished while tenatoprazole maintained pH >4. Nighttime median pH was 4.7 for tenatoprazole 40 mg versus 3.6 for esomeprazole 40 mg (P < 0.01), and nocturnal pH >4 holding time was 64.3% versus 46.8% (P < 0.01) [1]. A separate 48-hour study confirmed this advantage: first-night median pH 4.2 vs. 2.9 (P < 0.0001), second-night median pH 4.5 vs. 3.2 [2].

intragastric pH monitoring nocturnal acid breakthrough pharmacodynamics PPI comparison

Dose-Dependent Superiority of S-Tenatoprazole-Na Over Esomeprazole in 24-Hour Acid Suppression

In a double-blind, double-dummy, randomized four-way crossover study of 32 healthy male subjects receiving once-daily dosing for 5 days, S-tenatoprazole-Na demonstrated dose-dependent superiority over esomeprazole 40 mg for 24-hour acid suppression [1]. S-tenatoprazole-Na 90 mg and 60 mg achieved median 24-h pH values of 5.34 ± 0.45 and 5.19 ± 0.52, respectively, compared to 4.76 ± 0.82 for esomeprazole 40 mg (P < 0.002) [1]. The proportion of subjects achieving >16 hours with pH >4—a clinically meaningful threshold for GERD healing—was 87.1% with S-tenatoprazole-Na 90 mg, 83.3% with 60 mg, versus only 41.9% with esomeprazole 40 mg (P < 0.02) [2].

S-tenatoprazole sodium enantiomer dose-response pH >4 holding time

Seven-Fold Longer Plasma Half-Life vs. Conventional Benzimidazole PPIs

Tenatoprazole's imidazopyridine ring substitution for the benzimidazole moiety confers a plasma elimination half-life approximately seven-fold longer than all conventional benzimidazole PPIs [1]. Pharmacokinetic studies in healthy volunteers confirm a tenatoprazole half-life of 8.7 ± 2.6 hours following repeated 40 mg administration, compared to reported half-lives of 0.6–1.0 hours for omeprazole 20 mg, 0.9–1.6 hours for lansoprazole 30 mg, 1.1 hours for pantoprazole 40 mg, and approximately 1 hour for rabeprazole [2][3]. The prolonged half-life directly enables the extended pharmacodynamic effect observed in pH monitoring studies, as the drug remains available for activation by newly recruited parietal cell proton pumps over a longer portion of the 24-hour dosing interval [2].

pharmacokinetics elimination half-life imidazopyridine PPI comparison

Dual CYP2C19/CYP3A4 Regioselective Metabolism vs. Predominantly CYP2C19-Dependent Benzimidazole PPIs

Recombinant human P450 enzyme studies reveal that tenatoprazole metabolism exhibits distinct regioselective partitioning between CYP2C19 and CYP3A4: CYP2C19 preferentially catalyzes hydroxylation at the C-5′ position, while CYP3A4 mediates sulfoxidation to form tenatoprazole sulfone [1]. Both CYP2C19 and CYP3A4 demonstrate stereospecific monooxygenation activities toward tenatoprazole and tenatoprazole sulfide [2]. This dual-enzyme metabolic pathway contrasts with benzimidazole PPIs such as omeprazole, lansoprazole, and pantoprazole, which are predominantly metabolized by CYP2C19 alone, making their clearance highly sensitive to CYP2C19 genetic polymorphism (poor metabolizer vs. extensive metabolizer phenotypes) [3].

CYP metabolism pharmacogenomics drug metabolism CYP2C19 CYP3A4

Equivalent In Vitro Potency at H⁺/K⁺-ATPase with Omeprazole Despite Superior In Vivo Acid Suppression

In vitro enzyme inhibition assays using hog gastric H⁺/K⁺-ATPase demonstrate that tenatoprazole inhibits the enzyme with an IC₅₀ of 6.2 μM, which is nearly equivalent to omeprazole's IC₅₀ of 4.2 μM [1]. Tenatoprazole also inhibits proton transport with an IC₅₀ of 3.2 μM and specifically labels the gastric H⁺/K⁺-ATPase α-subunit with approximately 2.6 nM/mg enzyme binding . The critical finding is that despite near-equivalent in vitro potency at the molecular target, tenatoprazole produces significantly superior in vivo acid suppression (as quantified in Evidence Items 1 and 2). This dissociation between in vitro potency and in vivo efficacy underscores that the compound's differentiation derives primarily from its pharmacokinetic profile—specifically the 7-fold longer plasma half-life—rather than from enhanced intrinsic target binding affinity [2].

IC50 H+/K+-ATPase inhibition in vitro potency enzyme inhibition

Tenatoprazole: Optimal Research and Procurement Application Scenarios


Nocturnal Acid Breakthrough (NAB) Investigational Studies

Tenatoprazole is the PPI of choice for research protocols investigating NAB—the phenomenon where intragastric pH falls below 4 during nighttime hours despite daytime PPI therapy. Evidence from head-to-head trials demonstrates that tenatoprazole 40 mg achieves nighttime median pH 4.7 versus esomeprazole 40 mg at 3.6 (P < 0.01), with nocturnal pH >4 holding time of 64.3% versus 46.8% [1]. No benzimidazole PPI consistently maintains pH >4 during sleep; procurement of tenatoprazole is essential for any study requiring sustained nocturnal acid suppression.

Pharmacokinetic-Pharmacodynamic Modeling of Sustained Target Engagement

The 7-fold longer plasma half-life of tenatoprazole (8.7 ± 2.6 hours at 40 mg repeated dosing) compared to benzimidazole PPIs (0.6–1.6 hours) enables investigation of how extended drug exposure translates to sustained H⁺/K⁺-ATPase inhibition across multiple parietal cell activation cycles [2]. This PK-PD relationship cannot be modeled with conventional PPIs due to their rapid elimination, making tenatoprazole uniquely suited for studies examining the quantitative relationship between plasma half-life, pump turnover, and acid suppression durability [3].

S-Enantiomer Dose-Response Characterization for Optimized Acid Suppression

S-tenatoprazole-Na provides a dose-dependent pharmacodynamic gradient that exceeds esomeprazole across multiple metrics: 24-h median pH ranges from 5.34 (90 mg) to 5.19 (60 mg) compared to esomeprazole 4.76 (P < 0.002), and the proportion achieving >16 hours pH >4 reaches 87.1% (90 mg) and 83.3% (60 mg) versus only 41.9% for esomeprazole 40 mg (P < 0.02) [4]. Researchers studying dose optimization or comparative PPI efficacy should procure S-tenatoprazole-Na rather than racemic mixtures or alternative PPIs to access this validated dose-response relationship.

CYP2C19/CYP3A4 Dual-Pathway Metabolism Studies in Pharmacogenomics

Tenatoprazole's distinct metabolic partitioning—CYP2C19-mediated C-5′ hydroxylation versus CYP3A4-mediated sulfoxidation—provides a research tool for investigating dual-enzyme drug metabolism and its implications for inter-individual variability [5]. Unlike benzimidazole PPIs that are predominantly CYP2C19 substrates and exhibit 3–10 fold exposure differences between poor and extensive metabolizers, tenatoprazole's dual-pathway profile may attenuate genotype-dependent variability [6]. Procurement of tenatoprazole enables controlled pharmacogenomic studies comparing single-enzyme versus dual-enzyme PPI metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenatoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.